

Chlormezanone: A Technical Guide to its

Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Chlormezanone	
Cat. No.:	B1668783	Get Quote

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Abstract

Chlormezanone, a centrally acting muscle relaxant and anxiolytic agent, was formerly used in the management of muscle spasms and anxiety. Despite its therapeutic applications, the drug was withdrawn from the global market in 1996 due to rare but severe and life-threatening cutaneous adverse reactions, including toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS). This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of **chlormezanone**, intended to serve as a comprehensive resource for researchers and drug development professionals. The guide details its mechanism of action, metabolic pathways, and pharmacokinetic parameters, and includes experimental methodologies for its analysis.

Pharmacodynamics Mechanism of Action

Chlormezanone's primary mechanism of action is the positive allosteric modulation of the y-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This inhibitory effect in the central nervous system is







responsible for its anxiolytic and muscle relaxant properties.[1][2] Additionally, **chlormezanone** is thought to influence the spinal reflex arc, which is involved in muscle contractions, contributing to its muscle relaxant effects.[3]

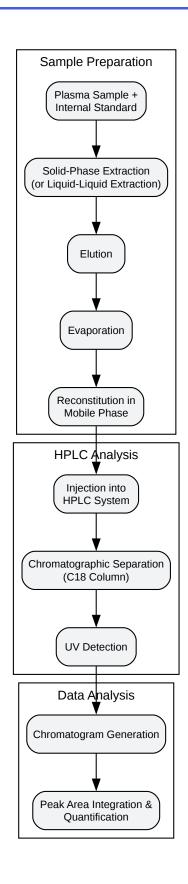
Signaling Pathway

The interaction of **chlormezanone** with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The binding of GABA to its receptor is enhanced in the presence of **chlormezanone**, leading to a more pronounced and prolonged opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.









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